4-Methoxy-2,5-dimethylbenzenesulfonyl chloride
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Overview
Description
4-Methoxy-2,5-dimethylbenzenesulfonyl chloride is a chemical compound with the molecular formula C9H11ClO3S and a molecular weight of 234.7 g/mol . It is a sulfonyl chloride derivative, known for its reactivity and utility in organic synthesis. This compound is often used as a reagent in various chemical reactions due to its ability to selectively react with primary and secondary amines.
Scientific Research Applications
4-Methoxy-2,5-dimethylbenzenesulfonyl chloride has several scientific research applications:
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Sulfonamide derivatives prepared from this compound have potential therapeutic applications, including antibacterial and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
The safety information available indicates that 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride is a dangerous substance. The hazard statements associated with this compound are H314, H335 . This suggests that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).
Preparation Methods
The synthesis of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride typically involves the sulfonation of 4-methoxy-2,5-dimethylbenzene followed by chlorination. The reaction conditions usually require the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the subsequent chlorination is achieved using thionyl chloride or phosphorus pentachloride. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methoxy-2,5-dimethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form sulfonamide derivatives. Common reagents include amines and bases such as triethylamine.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxy-2,5-dimethylbenzenesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfinic acid using reducing agents like sodium borohydride.
The major products formed from these reactions include sulfonamides, sulfonic acids, and sulfinic acids, depending on the reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. This leads to the formation of sulfonamide, sulfonate, or other derivatives, depending on the nucleophile involved.
Comparison with Similar Compounds
4-Methoxy-2,5-dimethylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-Methylbenzenesulfonyl chloride: Lacks the methoxy group, making it less reactive towards nucleophiles.
4-Chlorobenzenesulfonyl chloride: Contains a chlorine substituent, which can influence its reactivity and selectivity in chemical reactions.
2,4-Dimethylbenzenesulfonyl chloride: Has a different substitution pattern, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
4-methoxy-2,5-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOCLWBHRMQADB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348704 |
Source
|
Record name | 4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91179-12-3 |
Source
|
Record name | 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91179-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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